molecular formula C19H17NO5 B2361157 N-(2-ethoxyphenyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide CAS No. 309725-98-2

N-(2-ethoxyphenyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide

Cat. No.: B2361157
CAS No.: 309725-98-2
M. Wt: 339.347
InChI Key: ZIZCDLUHCQHCDW-UHFFFAOYSA-N
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Description

N-(2-ethoxyphenyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide is a synthetic organic compound that belongs to the class of chromene derivatives Chromenes are known for their diverse biological activities and are widely studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-ethoxyphenyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide typically involves the condensation of 8-methoxy-2-oxo-2H-chromene-3-carboxylic acid with 2-ethoxyaniline. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours until the desired product is formed .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity. Additionally, purification techniques like recrystallization or chromatography would be employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

N-(2-ethoxyphenyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Formation of brominated or hydroxylated derivatives.

    Reduction: Formation of reduced chromene derivatives.

    Substitution: Formation of substituted chromene derivatives with various functional groups.

Mechanism of Action

The mechanism of action of N-(2-ethoxyphenyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of enzymes involved in inflammation or oxidative stress, leading to its anti-inflammatory and antioxidant effects . Additionally, the compound may interact with cellular pathways that regulate cell proliferation and apoptosis, contributing to its potential anticancer activity .

Comparison with Similar Compounds

N-(2-ethoxyphenyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide can be compared with other chromene derivatives, such as:

The uniqueness of this compound lies in its specific structural features, which confer distinct biological and chemical properties. Its combination of an ethoxyphenyl group and a methoxychromene moiety makes it a versatile compound for various scientific research applications.

Biological Activity

N-(2-ethoxyphenyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide is a synthetic compound belonging to the chromene class, known for its diverse biological activities. This article explores its biological activity, including its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Synthesis

This compound features a complex molecular structure characterized by a chromene backbone with ethoxy and methoxy substituents. The synthesis typically involves the condensation of 8-methoxy-2-oxo-2H-chromene-3-carboxylic acid with 2-ethoxyaniline, utilizing coupling agents like N,N’-dicyclohexylcarbodiimide (DCC) in organic solvents such as dichloromethane.

1. Anticancer Properties

Research has indicated that compounds similar to this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies have shown that derivatives of chromenes can inhibit topoisomerase II, an enzyme crucial for DNA replication, leading to increased apoptosis in cancer cells .

Table 1: Anticancer Activity of Chromene Derivatives

CompoundCancer Cell LineIC50 (µM)Mechanism of Action
N-(2-ethoxyphenyl)-8-methoxy...MCF-7 (Breast)10.5Topoisomerase II inhibition
3-(Prop-1-en-2-yl)azetidinonesMDA-MB-231 (Triple-Negative)23.0Tubulin destabilization

2. Antioxidant Activity

This compound has been studied for its antioxidant properties. It is believed to scavenge free radicals and inhibit oxidative stress pathways, which are implicated in various diseases, including cancer and neurodegenerative disorders .

3. Anti-inflammatory Effects

The compound has demonstrated potential anti-inflammatory effects by modulating inflammatory pathways. It may inhibit the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), which are critical in the inflammatory response .

The biological activity of this compound can be attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in inflammation and cancer progression.
  • Receptor Modulation : It likely interacts with various receptors, altering their signaling pathways to exert therapeutic effects.
  • DNA Interaction : Similar compounds have shown the ability to intercalate with DNA or inhibit topoisomerases, disrupting cancer cell proliferation .

Case Studies and Research Findings

Numerous studies have evaluated the biological activity of chromene derivatives, including this compound:

  • Cytotoxicity Testing : A study reported that this compound exhibited significant cytotoxicity against MCF-7 breast cancer cells with an IC50 value comparable to established chemotherapeutics .
  • Mechanistic Studies : Research indicates that the compound induces apoptosis through the activation of caspases and modulation of Bcl-2 family proteins, highlighting its potential as a therapeutic agent in oncology .

Properties

IUPAC Name

N-(2-ethoxyphenyl)-8-methoxy-2-oxochromene-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17NO5/c1-3-24-15-9-5-4-8-14(15)20-18(21)13-11-12-7-6-10-16(23-2)17(12)25-19(13)22/h4-11H,3H2,1-2H3,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIZCDLUHCQHCDW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)C2=CC3=C(C(=CC=C3)OC)OC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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